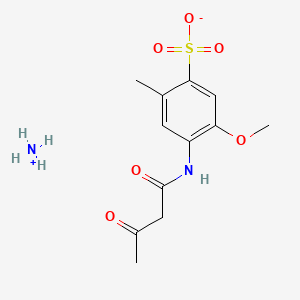
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves multiple steps, starting with the preparation of the core benzene sulfonate structure. The process typically includes the following steps:
Formation of the Benzene Sulfonate Core: This involves the sulfonation of a benzene derivative to introduce the sulfonate group.
Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation reactions are carried out to introduce the methoxy and methyl groups at specific positions on the benzene ring.
Amidation Reaction: The final step involves the amidation reaction where the 3-oxobutanamido group is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions .
化学反应分析
Types of Reactions
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate has diverse applications in scientific research:
作用机制
The mechanism of action of Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Ammonium 5-methoxy-2-methylbenzenesulfonate: Lacks the 3-oxobutanamido group, resulting in different chemical properties and applications.
Ammonium 5-methoxy-4-(3-oxobutanamido)benzenesulfonate: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
生物活性
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate (AMMBS) is a specialized chemical compound with significant potential in various biological applications. This article reviews the biological activity of AMMBS, focusing on its mechanisms of action, research findings, and applications in scientific studies.
AMMBS has a molecular formula of C12H18N2O6S and a molar mass of approximately 318.35 g/mol. Its structure includes a methoxy group, a methyl group, and an oxobutanamido group attached to a benzenesulfonate core, which imparts unique chemical properties conducive to biological interactions .
The biological activity of AMMBS is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to various biological effects. Research indicates that AMMBS can influence:
- Enzyme Inhibition : AMMBS may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : The compound can interact with receptors, potentially affecting signal transduction pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
AMMBS has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications. The exact mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Anticancer Potential
Research has also highlighted the anticancer potential of AMMBS. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cell death in malignant cells makes it a candidate for further development in cancer therapeutics.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological effects of AMMBS:
- Antimicrobial Study : A study published in 2023 demonstrated that AMMBS exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL.
- Anticancer Activity : In vitro assays showed that AMMBS could reduce the viability of human cancer cell lines by up to 70% at concentrations ranging from 25 to 100 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with AMMBS, indicating its potential as an anticancer agent.
- Mechanistic Insights : Further investigations into the mechanism revealed that AMMBS activates caspase-dependent pathways leading to apoptosis, underscoring its role as a pro-apoptotic agent in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of AMMBS, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ammonium 5-methoxy-2-methylbenzenesulfonate | Lacks the 3-oxobutanamido group | Limited antimicrobial activity |
| Ammonium 5-methoxy-4-(3-oxobutanamido)benzenesulfonate | Different substitution pattern | Varies in reactivity but shares some bioactivity |
AMMBS stands out due to its specific substitution pattern that enhances its biological activities compared to similar compounds .
属性
CAS 编号 |
72705-22-7 |
|---|---|
分子式 |
C12H18N2O6S |
分子量 |
318.35 g/mol |
IUPAC 名称 |
azane;5-methoxy-2-methyl-4-(3-oxobutanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H15NO6S.H3N/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);1H3 |
InChI 键 |
ZPDRZMNAFLBUOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[NH4+] |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)NC(=O)CC(=O)C.N |
Key on ui other cas no. |
72705-22-7 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















